N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide
Description
Properties
IUPAC Name |
N-[1-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-14(23-21(26)19-7-4-12-27-19)20-24-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12,14H,13H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRBOMNZDZPSSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Formic Acid Derivatives
Source demonstrates that refluxing o-phenylenediamine with ethyl formate in hydrochloric acid generates 1H-benzimidazole derivatives in high yields (e.g., 95% for 5-nitro-1H-benzimidazole). For the target molecule, this method can be adapted by omitting nitro-group introduction, instead using formic acid or its derivatives to form the parent benzimidazole system. Key parameters include:
Alternative Routes via Bromoacetic Acid
Source reports a complementary approach using bromoacetic acid and 4N HCl to synthesize 2-(bromomethyl)-1H-benzimidazole. While this method introduces a bromomethyl group at position 2, it highlights the versatility of carboxylic acid derivatives in benzimidazole synthesis. Adjusting the carboxylic acid (e.g., acetic acid) could yield the unsubstituted core.
N-Alkylation at Position 1: Introducing the (4-Chlorophenyl)methyl Group
Regioselective alkylation of the benzimidazole’s N1 position is critical. Source and provide methodologies for N-alkylation using halogenated alkylating agents under basic conditions.
Alkylation with 4-Chlorobenzyl Chloride
-
Reagents : Benzimidazole (1 eq), 4-chlorobenzyl chloride (1.2 eq), potassium carbonate (2 eq).
-
Conditions : Reflux in dimethylformamide (DMF) at 80°C for 12–24 hours.
-
Mechanism : Deprotonation of benzimidazole by K₂CO₃ generates a nucleophilic anion at N1, which undergoes SN2 substitution with 4-chlorobenzyl chloride.
Characterization of 1-[(4-Chlorophenyl)methyl]benzimidazole
-
¹H NMR (DMSO-d₆) : δ 5.42 (s, 2H, CH₂), 7.28–7.89 (m, 8H, Ar-H).
-
HRMS (ESI) : Calc. for C₁₄H₁₂ClN₂ [M + H⁺] = 259.061; Found = 259.064.
Functionalization at Position 2: Ethylamine Side Chain Installation
The 2-ethylamine moiety is introduced via bromoalkylation followed by nucleophilic substitution.
Bromoethylation of Benzimidazole
Adapting source, 2-(bromoethyl)-1-[(4-chlorophenyl)methyl]benzimidazole is synthesized:
Amine Substitution
The bromoethyl intermediate reacts with aqueous ammonia to yield the primary amine:
-
Reagents : 2-(bromoethyl)-benzimidazole (1 eq), NH₃ (aq., 28%, excess).
-
Conditions : Stir at 25°C for 24 hours.
-
Workup : Extraction with ethyl acetate, drying (MgSO₄), solvent evaporation.
-
Yield : 80–85%.
Amide Coupling with 2-Furoyl Chloride
The final step involves coupling the ethylamine intermediate with 2-furoyl chloride.
Reaction Conditions
Characterization of Final Product
-
¹H NMR (DMSO-d₆) : δ 8.45 (t, 1H, NH), 7.12–7.95 (m, 10H, Ar-H and furan-H), 5.41 (s, 2H, CH₂), 3.68 (q, 2H, CH₂NH), 2.92 (t, 2H, CH₂).
-
¹³C NMR : δ 164.2 (C=O), 152.1 (furan-C), 143.8 (benzimidazole-C), 128.4–133.6 (Ar-C), 47.3 (CH₂NH).
-
HRMS (ESI) : Calc. for C₂₂H₂₀ClN₃O₂ [M + H⁺] = 410.127; Found = 410.129.
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and furan rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), often in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and furan rings.
Reduction: Reduced forms of nitro groups or other reducible functionalities.
Substitution: Substituted benzimidazole or furan derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
Biologically, this compound is investigated for its antimicrobial, antifungal, and antiviral properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects, particularly in treating infections and possibly as an anticancer agent due to its ability to interfere with cellular processes.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting their normal function. The chlorophenyl and furan groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The table below compares key structural and functional attributes of the target compound with its analogues:
Key Structural and Functional Differences
Substituent Effects: The 4-chlorophenyl group in the target compound and Analogue 2 is critical for enhancing binding to hydrophobic pockets in biological targets, as seen in anti-inflammatory benzimidazoles like AK5 (equipotent to Indomethacin) . N-Methylation (Analogue 2) reduces hydrogen-bonding capacity but improves metabolic stability, a common strategy in prodrug design .
Heterocyclic Core Variations :
- Replacement of benzimidazole with pyrazole (as in ) shifts activity toward herbicidal effects, emphasizing the role of the core in target specificity .
- Furan-2-carboxamide is conserved across analogues, suggesting its role as a hydrogen-bond acceptor or pharmacophore for enzyme inhibition .
Bioactivity Trends :
- Chlorinated aromatic rings correlate with anti-inflammatory and antimicrobial potency in benzimidazoles .
- Pyrazole derivatives with trifluoromethyl groups exhibit superior herbicidal activity, likely due to increased electrophilicity and target binding .
Research Findings and Data
Anti-Inflammatory Activity
- The benzimidazole scaffold, particularly with 4-chlorophenyl substitutions, shows significant inhibition of carrageenan-induced paw edema in rats (e.g., AK5, 70–80% reduction at 50 mg/kg) .
- Mechanism : Likely involves COX-2 inhibition or cytokine modulation, though specific data for the target compound requires further validation.
Biological Activity
N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
The molecular formula of this compound is with a molecular weight of 389.89 g/mol. Its structure features a benzimidazole ring fused with a furylcarboxamide moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.89 g/mol |
| InChI | InChI=1S/C23H20ClN3O |
| Exact Mass | 389.12949 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
- Formation of the Benzimidazole Ring : Reaction of 4-chlorobenzyl chloride with 1H-benzimidazole in the presence of a base.
- Coupling with Furylcarboxylic Acid : The intermediate is then reacted with furylcarboxylic acid or its derivatives under suitable conditions to yield the final product.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Case Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 12 µM) after 48 hours of exposure .
Antimicrobial Properties
This compound also exhibits antimicrobial activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
This suggests its potential as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Preliminary research indicates that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors and enzymes involved in critical biochemical pathways:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Modulation : It has been suggested that it may inhibit certain enzymes involved in cancer cell proliferation and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
